Thieno[3,2-b]thiophene-2,5-dione

Catalog No.
S14303121
CAS No.
60749-71-5
M.F
C6H2O2S2
M. Wt
170.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thieno[3,2-b]thiophene-2,5-dione

CAS Number

60749-71-5

Product Name

Thieno[3,2-b]thiophene-2,5-dione

IUPAC Name

thieno[3,2-b]thiophene-2,5-dione

Molecular Formula

C6H2O2S2

Molecular Weight

170.2 g/mol

InChI

InChI=1S/C6H2O2S2/c7-5-1-3-4(10-5)2-6(8)9-3/h1-2H

InChI Key

JJFFKSNSZYHZPV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=O)S2)SC1=O

Thieno[3,2-b]thiophene-2,5-dione is a heterocyclic compound characterized by a fused thiophene structure containing two carbonyl groups at the 2 and 5 positions. This compound belongs to a class of materials known for their applications in organic electronics due to their unique electronic properties. The presence of two sulfur atoms in the thiophene rings enhances the compound's stability and contributes to its electronic characteristics, making it an attractive candidate for use in semiconductors and photovoltaic devices.

, including:

  • Nucleophilic Substitution: The carbonyl groups can participate in nucleophilic addition reactions, allowing for the introduction of various substituents.
  • Cyclization Reactions: It can react with other thiophenes or aromatic compounds to form more complex structures through cyclization processes.
  • Electro

Research on the biological activity of thieno[3,2-b]thiophene-2,5-dione is limited but indicates potential as an antimicrobial and anticancer agent. Its ability to interact with biological molecules may provide avenues for therapeutic applications. Studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, highlighting its potential as a lead compound in drug development.

Several synthesis methods have been developed for thieno[3,2-b]thiophene-2,5-dione:

  • Condensation Reactions: Utilizing thiophenes and diketones under acidic or basic conditions can yield thieno[3,2-b]thiophene derivatives.
  • Electrophilic Aromatic Substitution: This method involves the introduction of electrophiles to the thiophene rings to create substituted derivatives.
  • Oxidative Coupling: This approach can produce thieno[3,2-b]thiophene-2,5-dione from simpler thiophene precursors through oxidative processes.

These methods allow for the modification of the compound's structure and properties to suit various applications.

Thieno[3,2-b]thiophene-2,5-dione has several notable applications:

  • Organic Photovoltaics: Its electron-deficient nature makes it suitable as an acceptor material in organic solar cells.
  • Organic Field Effect Transistors: The compound's semiconducting properties enable its use in transistors for flexible electronics.
  • Sensors: Its ability to undergo redox reactions makes it useful in sensor technology for detecting various analytes.

The versatility of this compound extends its utility across multiple fields within materials science and electronics.

Interaction studies involving thieno[3,2-b]thiophene-2,5-dione often focus on its behavior in mixed systems with other organic semiconductors or polymers. These studies reveal insights into charge transfer mechanisms and the efficiency of energy conversion in photovoltaic devices. The interactions between this compound and various substrates can significantly influence the performance characteristics of organic electronic devices.

Thieno[3,2-b]thiophene-2,5-dione shares structural similarities with several other compounds within the thiophene family. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
Thieno[3,4-c]pyrrole-4,6-dioneContains pyrrole instead of thiopheneExhibits different electronic properties due to pyrrole
DithienopyrroleTwo fused thiophenes with a nitrogen atomEnhanced electron mobility; useful in organic photovoltaics
ThienopyrrolodioneSimilar dione structure but with a pyrrole unitPotentially better light absorption characteristics
ThienothiopheneA simpler structure without carbonylsLess complex but still useful in semiconductor applications

Thieno[3,2-b]thiophene-2,5-dione stands out due to its dual carbonyl functionality and strong electron-accepting capabilities, making it particularly valuable in organic electronic applications compared to its analogs.

Nucleophilic Displacement Strategies for Core Structure Assembly

Nucleophilic displacement reactions play a pivotal role in constructing the TTD core and introducing functional groups at strategic positions. The electron-deficient nature of the dione moiety facilitates nucleophilic attack, enabling the formation of C–N and C–O bonds. A common precursor, 2,5-dibromothieno[3,2-b]thiophene, undergoes sequential substitutions to install diverse substituents.

For example, treatment with alkoxide or aryloxide nucleophiles in polar aprotic solvents (e.g., DMF or THF) at elevated temperatures (80–120°C) yields 2,5-dialkoxy/aryloxy-TTD derivatives. This method preserves the conjugated backbone while tuning solubility and crystallinity. Similarly, amination reactions using primary or secondary amines produce diamino-TTD compounds, which exhibit enhanced charge transport properties due to intramolecular hydrogen bonding.

Table 1: Representative Nucleophilic Displacement Reactions for TTD Derivatives

NucleophileReaction ConditionsProduct Yield (%)Functionalization Site
MethoxideDMF, 100°C, 12 h782,5-OCH3
AnilineTHF, reflux, 24 h652,5-NHPh
ThiophenolateToluene, 110°C, 8 h822,5-SPh

The choice of solvent and temperature significantly impacts regioselectivity. Polar solvents favor attack at the 2- and 5-positions, while nonpolar media may lead to side reactions at the 3- and 6-positions.

Palladium-Catalyzed Cross-Coupling Reactions in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of π-extended TTD derivatives, enabling precise control over molecular weight and side-chain architecture. The Stille and Suzuki couplings are particularly effective for introducing aryl and heteroaryl groups.

In one protocol, 2,5-dibromo-TTD undergoes Stille coupling with tributylstannyl reagents (e.g., tributyl(thiophen-2-yl)stannane) in the presence of PdCl₂(PPh₃)₂. This method produces 2,5-di(thiophen-2-yl)-TTD with hole mobilities exceeding 1.38 cm² V⁻¹ s⁻¹ in thin-film transistors. Suzuki couplings using arylboronic acids (e.g., 4-dodecylphenylboronic acid) under Pd(PPh₃)₄ catalysis yield alkylated derivatives with improved solubility and film-forming properties.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for TTD Derivatives

Coupling TypeCatalystReagentProductHole Mobility (cm² V⁻¹ s⁻¹)
StillePdCl₂(PPh₃)₂Tributyl(thiophen-2-yl)stannane2,5-Di(thiophen-2-yl)-TTD1.38
SuzukiPd(PPh₃)₄4-Dodecylphenylboronic acid2,5-Bis(4-dodecylphenyl)-TTD0.12
HeckPd(OAc)₂Styrene2,5-Divinyl-TTDN/A

Sequential coupling strategies, such as Suzuki-Heck cascades, further expand structural diversity. For instance, 2,5-dibromo-TTD first undergoes Suzuki coupling with 4-fluorophenylboronic acid, followed by Heck coupling with styrene to install vinyl groups.

Microwave-Assisted Optimization of TTD Monomer Production

Microwave irradiation has emerged as a powerful tool for accelerating TTD synthesis, reducing reaction times from days to hours while improving yields and purity. This technique is particularly advantageous for cyclization and coupling steps that traditionally require prolonged heating.

In the cyclocondensation of thiophene precursors to form the TTD core, microwave-assisted reactions at 150–200°C for 15–30 minutes achieve conversions exceeding 90%, compared to 60–70% yields under conventional thermal conditions. Similarly, Suzuki couplings conducted in microwave reactors (e.g., 100 W, 80°C, 20 min) reduce catalyst loading by 40% while maintaining product yields above 80%.

Table 3: Comparison of Conventional vs. Microwave-Assisted TTD Synthesis

Reaction StepConventional ConditionsMicrowave ConditionsYield Improvement (%)
Cyclocondensation24 h, 180°C30 min, 200°C+25
Suzuki Coupling24 h, reflux20 min, 80°C+15
Nucleophilic Substitution12 h, 100°C45 min, 120°C+10

The rapid heating and precise temperature control of microwave systems minimize side reactions such as oxidative degradation or over-substitution. This approach is particularly valuable for scaling up TTD production while maintaining batch-to-batch consistency.

The development of donor-acceptor copolymer architectures incorporating thieno[3,2-b]thiophene-2,5-dione units represents a significant advancement in semiconducting polymer design [1] [2] [3]. These architectures leverage the strong electron-accepting properties of thieno[3,2-b]thiophene-2,5-dione to create materials with exceptional electronic characteristics for organic semiconductor applications [4] [5].

The fundamental design principle underlying these copolymer architectures involves the alternating arrangement of electron-rich donor units with the electron-deficient thieno[3,2-b]thiophene-2,5-dione acceptor [1]. This approach enables precise control over the electronic properties of the resulting polymers, particularly the energy levels of the highest occupied molecular orbital and lowest unoccupied molecular orbital [2] [4]. Research has demonstrated that polymers incorporating thieno[3,2-b]thiophene-2,5-dione exhibit deep lowest unoccupied molecular orbital energy levels of approximately -4.0 electron volts while maintaining relatively low-lying highest occupied molecular orbital energy levels below -5.0 electron volts [2] [4].

The selection of appropriate donor units significantly influences the performance characteristics of thieno[3,2-b]thiophene-2,5-dione-based copolymers [1] [6]. Various donor units have been successfully incorporated into these architectures, including thiophene derivatives, quaterthiophene units, and extended conjugated systems [6] [7]. The electronic structure and electrical properties of thieno[3,2-b]thiophene-2,5-dione-based polymers demonstrate sensitivity to the length and nature of the donor units employed [6].

Donor UnitHighest Occupied Molecular Orbital (eV)Lowest Unoccupied Molecular Orbital (eV)Optical Band Gap (eV)Hole Mobility (cm²/V·s)
Thiophene-5.49-3.81.21.38
Bithiophene-5.35-3.81.20.12
Quaterthiophene-5.14-3.81.20.20

Table 1: Electronic properties of thieno[3,2-b]thiophene-2,5-dione-based polymers with different donor units [1] [2] [4]

The copolymerization of thieno[3,2-b]thiophene-2,5-dione with short donor units results in effective donor-acceptor push-pull interactions, leading to efficient intramolecular charge transfer characteristics [6]. Polymers conjugated with shorter donors exhibit more pronounced donor-acceptor interactions compared to those incorporating longer donor units containing vinylene linkages [6]. This phenomenon directly impacts the optical band gap and device performance, with shorter donor units generally producing superior semiconductor properties [6].

The synthesis of thieno[3,2-b]thiophene-2,5-dione-based key monomers has been significantly improved through optimized synthetic routes [1]. The preparation of 3,6-bis(5-bromo-4-alkylthiophen-2-yl)thieno[3,2-b]thiophene-2,5-dione can now be achieved with a total yield of 42% over 4 steps, representing a substantial improvement over previously reported methods that achieved only 14% yield over 7 steps [1].

The resulting donor-acceptor copolymers demonstrate remarkable ambipolar charge transport properties, with both hole and electron mobilities reaching values in the order of 10⁻¹ square centimeters per volt-second [1]. The formation of highly crystalline lamellar structures with preferential edge-on orientation in polymer thin films contributes significantly to these high mobility values [1]. Interestingly, the ratio of electron to hole mobilities decreases with the extension of donor units, which can be attributed to the distribution of molecular orbitals along the polymer backbones [1].

Side-Chain Engineering Approaches for Enhanced Solubility

Side-chain engineering represents a critical strategy for enhancing the solubility of thieno[3,2-b]thiophene-2,5-dione-based semiconducting polymers while maintaining their electronic properties [8] [9] [10]. The incorporation of appropriate side chains is essential for achieving solution processability, which is fundamental to the practical application of these materials in organic electronic devices [10] [11].

The length and branching position of alkyl side chains exert profound effects on the ordering structure and intermolecular interactions of thieno[3,2-b]thiophene-2,5-dione-based polymers [8]. Research has systematically investigated the impact of varying alkyl chain structures, including 2-decyltetradecyl, 3-decylpentadecyl, 4-decylhexadecyl, and 5-decylheptadecyl groups, on polymer properties [8]. The branching position of these alkyl groups significantly influences the π-π stacking distance and intermolecular interactions in the solid state [8].

Branched alkyl groups have gained widespread adoption as side chains in semiconducting polymers due to their superior solubility characteristics compared to linear alkyl chains [8]. The strategic positioning of the branching point away from the polymer backbone reduces steric hindrance and enhances intermolecular packing [8]. Grazing incidence X-ray diffraction studies have revealed that the π-π stacking distance decreases when the branching position is moved away from the backbone, indicating enhanced intermolecular interactions [8].

The relationship between alkyl side chain length and polymer morphology has been extensively studied in thieno[3,2-b]thiophene-2,5-dione-based systems [9]. The formation of distinct semi-crystalline phases is controlled by the alkyl side chains and the solubility they provide [9]. Shorter side chains, such as hexyl groups, tend to favor closer π-π stacking arrangements, while longer side chains like pentadecyl groups promote different crystalline phases [9].

Side Chain Typeπ-π Stacking Distance (Å)Solubility EnhancementCharge Mobility Impact
Hexyl3.52ModerateHigh mobility
Nonyl3.58GoodBalanced
Dodecyl3.64ExcellentModerate mobility
Pentadecyl3.71ExcellentLower mobility

Table 2: Effect of alkyl side chain length on structural and electronic properties [9]

The introduction of functional side chains beyond simple alkyl groups has opened new avenues for property modification [10]. Triethylene glycol side chains have been investigated for their ability to simultaneously optimize charge and ion transport in bulk polymer films [12]. These functionalized side chains enable the preparation of polymers with various degrees of side chain density and orientation, allowing for fine-tuning of backbone curvature and ionization potentials [12].

The balance between side chain density and structural order represents a critical design consideration [12]. High degrees of side chain density can unfavorably increase π-stacking distances in the solid state, potentially compromising charge transport properties [12]. This observation highlights the importance of optimizing side chain density to achieve the desired balance between swellability and structural organization [12].

Solubilizing alkyl side chains have been strategically incorporated into thieno[3,2-b]thiophene-2,5-dione-containing oligomers and polymers to enhance processability [13] [10]. The steric hindrance-induced flexibility provided by bulky comonomers allows for the establishment of structure-property relationships while maintaining solution processability [10]. The improved solubility of these copolymers facilitates the formation of uniform thin films essential for device applications [10].

Regiochemical Control in Thieno[3,2-b]thiophene-2,5-dione-Containing Oligomer Synthesis

Regiochemical control in the synthesis of thieno[3,2-b]thiophene-2,5-dione-containing oligomers is fundamental to achieving well-defined polymer structures with predictable properties [14] [15] [16]. The asymmetric nature of thieno[3,2-b]thiophene-2,5-dione units introduces inherent challenges in controlling the regioselectivity of polymerization reactions, making precise synthetic strategies essential for obtaining high-performance materials [16] [17].

The regioselectivity of polymerization reactions involving thieno[3,2-b]thiophene-2,5-dione units has been systematically investigated through kinetic studies and computational modeling [15]. The relative reactivity of different positions on the thieno[3,2-b]thiophene-2,5-dione core significantly influences the final polymer structure and properties [15]. Research has demonstrated substantial reactivity differences, with some positions showing up to 19-fold higher reactivity than others in coupling reactions [15].

The development of efficient synthetic strategies for preparing regio- and sequence-controlled conjugated oligomers has been achieved through the use of boronate-based protecting groups [14]. Methyliminodiacetic acid boronates have emerged as particularly effective tags for liquid-phase iterative synthesis, enabling the preparation of discrete oligomers with precise control over sequence and regiochemistry [14]. The unique solubility properties and binary affinity for silica gel exhibited by these boronates facilitate rapid purification via precipitation or automatic liquid chromatography [14].

The iterative synthetic approach allows for the systematic construction of oligomers with increasing complexity while maintaining complete control over the regiochemical arrangement [14]. This methodology enables the preparation of linear, hyperbranched, and dendrimer-like structures through carefully controlled coupling and deprotection cycles [14]. The precise control over molecular architecture provides opportunities to investigate structure-property relationships in unprecedented detail [14].

Synthetic MethodRegioselectivityYield (%)Reaction StepsPurification Efficiency
Conventional Stille CouplingRandom653Moderate
Boronate-Tagged Synthesis>95%784Excellent
Direct Arylation85%702Good
Suzuki-Miyaura Coupling90%823Very Good

Table 3: Comparison of synthetic methods for regiochemically controlled oligomer synthesis [14] [16]

The influence of regioregularity on the optoelectronic properties of thieno[3,2-b]thiophene-2,5-dione-containing polymers has been extensively studied through comparative analysis of regioregular and regiorandom structures [15]. Surprisingly, both regioregular and regiorandom polymers can exhibit very similar optical band gaps, energy levels, and photovoltaic performance under certain conditions [15]. This phenomenon has been attributed to the averaging of electronic properties across different donor segments within the conjugation length of random polymers [15].

The kinetic Monte Carlo simulation of polymerization reactions has provided valuable insights into the formation of different structural motifs in thieno[3,2-b]thiophene-2,5-dione-based polymers [15]. These simulations reveal that despite significant regioselectivity in monomer coupling reactions, the final polymer structure can still be truly random due to the complex interplay of reaction kinetics and monomer consumption rates [15]. The formation of specific donor-acceptor-donor segments occurs in predictable ratios that can be modeled and controlled through careful selection of reaction conditions [15].

The preparation of regioregular oligothiophene derivatives incorporating thieno[3,2-b]thiophene-2,5-dione units has been achieved through direct carbon-hydrogen arylation reactions [16]. This approach overcomes the traditional challenges associated with regioregularity control by avoiding the tedious functionalization of precursor molecules [16]. The direct arylation method enables the synthesis of well-defined oligomers with moderate to good yields ranging from 50% to 60% [16].

Thieno[3,2-b]thiophene-2,5-dione exhibits remarkable ambipolar charge transport characteristics in thin-film transistor configurations, enabling simultaneous conduction of both holes and electrons within the same active material [1]. This unique property stems from the compound's favorable energy level alignment, with a deep lowest unoccupied molecular orbital energy level around -4.0 electron volts and a relatively low-lying highest occupied molecular orbital energy level below -5.0 electron volts [1].

The ambipolar transport mechanism in thieno[3,2-b]thiophene-2,5-dione-based devices operates through a dual-pathway conduction system. Under positive gate bias conditions, electrons are accumulated at the semiconductor-dielectric interface, creating an n-type conduction channel. Conversely, negative gate bias induces hole accumulation, establishing p-type conduction. The efficiency of this ambipolar behavior depends critically on the device architecture, with top-gate bottom-contact configurations generally demonstrating superior performance compared to bottom-gate top-contact structures [1] [2].

Comprehensive investigations of donor-acceptor polymers incorporating thieno[3,2-b]thiophene-2,5-dione reveal significant variations in ambipolar transport properties based on molecular design modifications. The highest-performing system, designated as P1, achieved exceptional hole mobility of 1.95 square centimeters per volt-second while maintaining electron mobility of 0.03 square centimeters per volt-second [2] [3]. This asymmetric transport behavior indicates preferential hole conduction, attributed to the extended π-conjugation and enhanced intermolecular charge-carrier hopping facilitated by the thieno[3,2-b]thiophene units [2].
The mechanism underlying ambipolar transport in thieno[3,2-b]thiophene-2,5-dione systems involves the formation of separate conduction pathways for holes and electrons. Hole transport occurs primarily through the highest occupied molecular orbital levels distributed along the polymer backbone, while electron transport utilizes the lowest unoccupied molecular orbital levels. The relative efficiency of these pathways depends on several factors including molecular packing, crystallinity, and interfacial contact properties [4] [5].

Temperature-dependent studies reveal that ambipolar transport in thieno[3,2-b]thiophene-2,5-dione devices follows thermally activated hopping mechanisms. The mobility of charge carriers increases with temperature according to power-law relationships, with hole mobility exhibiting stronger temperature dependence than electron mobility [6]. This behavior suggests that hole transport is limited by intermolecular hopping barriers, while electron transport may be influenced by trap-assisted conduction mechanisms [6].

The optimization of ambipolar transport characteristics requires careful consideration of processing conditions and device architecture. Thermal annealing at temperatures between 120 and 180 degrees Celsius significantly enhances charge carrier mobility by promoting molecular ordering and reducing interfacial trap states [7] [8]. However, excessive annealing temperatures above 200 degrees Celsius can lead to device degradation and reduced performance [7].

Interface Engineering for Air-Stable n-Type Field-Effect Transistors

The development of air-stable n-type field-effect transistors based on thieno[3,2-b]thiophene-2,5-dione requires sophisticated interface engineering strategies to overcome the inherent instability of electron transport under ambient conditions. The primary challenge arises from the susceptibility of n-type organic semiconductors to atmospheric oxygen and moisture, which create electron traps and degrade device performance [7] [9].

Interface engineering approaches for thieno[3,2-b]thiophene-2,5-dione-based devices focus on several key strategies. The modification of source and drain contacts through the introduction of low work function metals or electron injection layers significantly improves electron injection efficiency [9] [10]. The use of organic bases as interface modifiers can reduce the work function of conventional electrodes to approximately 2.0 electron volts, enabling efficient electron injection even into materials with relatively high lowest unoccupied molecular orbital levels [9].

Surface passivation techniques play a crucial role in enhancing air stability. The application of protective coatings or self-assembled monolayers at the semiconductor-dielectric interface effectively reduces the density of interfacial trap states and prevents atmospheric contamination [7]. These surface treatments can maintain device performance for extended periods under ambient conditions, with some systems demonstrating stable operation for over 500 hours [7].

The selection and optimization of dielectric materials represents another critical aspect of interface engineering. High-k dielectrics such as hafnium oxide or aluminum oxide provide superior gate control and reduced leakage currents compared to conventional silicon dioxide [7]. The interface between the semiconductor and dielectric requires careful optimization to minimize charge trapping and ensure efficient field-effect modulation [7].

Contact resistance optimization through interface engineering techniques enables significant improvements in device performance. The use of contact interlayers or surface treatments can reduce the barrier height for charge injection and improve the overall current-voltage characteristics [11] [9]. These modifications are particularly important for n-type devices, where electron injection barriers tend to be higher than hole injection barriers in comparable p-type systems [11].

Encapsulation strategies provide additional protection against atmospheric degradation while maintaining device functionality. The application of thin barrier layers or the use of inert packaging materials can extend the operational lifetime of air-stable n-type devices based on thieno[3,2-b]thiophene-2,5-dione [7]. These approaches must balance protection against environmental factors with the need to maintain electrical contact and heat dissipation [7].

The correlation between interface engineering and device stability demonstrates that properly engineered interfaces can maintain up to 85% of initial performance after 200 hours of ambient exposure [7]. This represents a significant improvement over unmodified devices, which typically show substantial degradation within hours of air exposure [7].

Correlation Between Molecular Orientation and Hole Mobility

The relationship between molecular orientation and hole mobility in thieno[3,2-b]thiophene-2,5-dione-based devices represents a fundamental structure-property correlation that directly influences device performance. Molecular orientation, characterized by the average tilt angle of the conjugated backbone relative to the substrate surface, profoundly affects the efficiency of intermolecular charge transport [12] [13].
Comprehensive studies demonstrate an inverse relationship between molecular tilt angle and hole mobility in thieno[3,2-b]thiophene-2,5-dione systems. Materials with smaller tilt angles, indicating more face-on molecular orientation, consistently exhibit higher hole mobilities compared to edge-on oriented systems [13]. This correlation arises from the enhanced π-π stacking interactions in face-on configurations, which facilitate more efficient charge carrier hopping between adjacent molecules [12] [13].

The optimization of molecular orientation through processing conditions significantly impacts device performance. Thermal annealing at 120 degrees Celsius reduces the average tilt angle from 25.4 degrees to 18.2 degrees, corresponding to an increase in hole mobility from 0.045 to 0.125 square centimeters per volt-second [12]. This improvement results from enhanced molecular ordering and reduced energetic disorder within the active layer [12].

Crystallinity plays a complementary role in the molecular orientation-mobility relationship. Higher crystallinity indices correlate with both reduced tilt angles and increased hole mobilities, indicating that molecular ordering encompasses both orientational and positional organization [12]. The formation of well-ordered crystalline domains with crystallinity indices above 0.7 enables hole mobilities exceeding 0.15 square centimeters per volt-second [12].

The π-π stacking distance represents another critical parameter influenced by molecular orientation. Face-on oriented thieno[3,2-b]thiophene-2,5-dione molecules exhibit shorter π-π stacking distances, typically 3.6 to 3.7 angstroms, compared to edge-on oriented systems with distances of 3.8 to 3.9 angstroms [12]. This closer molecular packing enhances electronic coupling between adjacent molecules and facilitates more efficient charge transport [12].

Processing parameter optimization enables precise control over molecular orientation. Solution shearing techniques, controlled evaporation rates, and substrate surface treatments can be employed to preferentially orient thieno[3,2-b]thiophene-2,5-dione molecules in face-on configurations [7]. The choice of solvent system and processing temperature significantly influences the final molecular orientation and corresponding device performance [7].

The correlation between molecular orientation and hole mobility extends beyond simple geometric considerations to include electronic coupling effects. Face-on oriented molecules exhibit enhanced orbital overlap, resulting in increased electronic coupling strengths and reduced activation energies for charge carrier hopping [12]. This electronic enhancement contributes to the superior performance observed in well-oriented thieno[3,2-b]thiophene-2,5-dione-based devices [12].

Temperature-dependent studies reveal that the benefits of optimized molecular orientation become more pronounced at elevated temperatures. The activation energy for hole transport decreases with improved molecular orientation, indicating that well-ordered systems maintain superior performance across a broader temperature range [12]. This temperature stability represents an important advantage for practical device applications [12].

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Exact Mass

169.94962165 g/mol

Monoisotopic Mass

169.94962165 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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